molecular formula C18H20N2O6S B11170624 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11170624
M. Wt: 392.4 g/mol
InChI Key: AOZSIQBMUAMPRZ-UHFFFAOYSA-N
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Description

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a sulfamoyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the sulfamoyl group, and the attachment of the carboxamide group. Common reagents used in these reactions include methoxypropylamine, sulfamoyl chloride, and carboxylic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxole ring may also play a role in binding to specific sites within biological systems, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Oxaliplatin: A platinum-based compound with a similar amide functional group.

Uniqueness

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole ring, sulfamoyl group, and carboxamide group

Properties

Molecular Formula

C18H20N2O6S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H20N2O6S/c1-24-10-2-9-19-27(22,23)15-6-4-14(5-7-15)20-18(21)13-3-8-16-17(11-13)26-12-25-16/h3-8,11,19H,2,9-10,12H2,1H3,(H,20,21)

InChI Key

AOZSIQBMUAMPRZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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